Octyl methylphosphonochloridate
Description
Octyl methylphosphonochloridate is an organophosphorus compound characterized by an octyl ester group linked to a methylphosphonochloridate backbone. Organophosphorus compounds of this class are typically used as intermediates in synthesizing pesticides, flame retardants, or nerve agents due to their electrophilic phosphorus center, which facilitates nucleophilic substitutions . The octyl chain likely enhances lipophilicity, influencing solubility and environmental persistence.
Properties
CAS No. |
51419-58-0 |
|---|---|
Molecular Formula |
C9H20ClO2P |
Molecular Weight |
226.68 g/mol |
IUPAC Name |
1-[chloro(methyl)phosphoryl]oxyoctane |
InChI |
InChI=1S/C9H20ClO2P/c1-3-4-5-6-7-8-9-12-13(2,10)11/h3-9H2,1-2H3 |
InChI Key |
UNYZIFVAALQVKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octyl methylphosphonochloridate typically involves the reaction of octanol with methylphosphonochloridate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction can be represented as follows: [ \text{Octanol} + \text{Methylphosphonochloridate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure efficiency and scalability. The use of catalysts and optimized reaction conditions helps in achieving high yields and minimizing by-products. The process typically involves the use of solvents and controlled temperatures to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: Octyl methylphosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phosphonochloridate group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form octyl methylphosphonic acid and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states of phosphorus.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Acids and Bases: Used to catalyze hydrolysis and other reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride, are used in oxidation and reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used.
Hydrolysis Products: Octyl methylphosphonic acid and hydrochloric acid.
Oxidation and Reduction Products: Various phosphorus-containing compounds.
Scientific Research Applications
Octyl methylphosphonochloridate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a chemical probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octyl methylphosphonochloridate involves its reactivity with nucleophiles and its ability to form covalent bonds with various substrates. The compound can interact with enzymes and proteins, leading to the modification of their activity. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Octyl methylphosphonochloridate with structurally related phosphonochloridates and thioates, emphasizing key physicochemical and regulatory properties:
Structural and Functional Insights:
- Alkyl Chain Impact: The octyl group in the target compound increases hydrophobicity compared to the cyclohexyl (bulky but cyclic) and ethyl (short-chain) derivatives. This enhances solubility in nonpolar solvents and reduces volatility . The cyclohexyl variant’s polymeric structure () confers thermal stability, making it suitable for industrial materials, whereas the monomeric thioate () is more reactive in aqueous environments due to sulfur’s nucleophilicity.
Regulatory and Safety Considerations :
- Synthetic Utility: Thioates like O-Ethyl methylphosphonochloridothioate are pivotal in ion-pair chromatography (e.g., resolving cysteine/cystine; ), whereas phosphonochloridates are more common in nerve agent precursors (e.g., VX analogs) .
Notes:
- Direct literature on this compound is sparse; comparisons rely on structural analogs from regulatory and synthetic chemistry databases .
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